(Z)-1-(3,4-dimethylphenyl)-N-[6-[(Z)-1-(3,4-dimethylphenyl)ethylideneamino]pyridin-2-yl]ethanimine
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Overview
Description
(Z)-1-(3,4-dimethylphenyl)-N-[6-[(Z)-1-(3,4-dimethylphenyl)ethylideneamino]pyridin-2-yl]ethanimine is a complex organic compound characterized by its unique structure, which includes both aromatic and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(3,4-dimethylphenyl)-N-[6-[(Z)-1-(3,4-dimethylphenyl)ethylideneamino]pyridin-2-yl]ethanimine typically involves the condensation of 3,4-dimethylbenzaldehyde with 2-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in maintaining the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(3,4-dimethylphenyl)-N-[6-[(Z)-1-(3,4-dimethylphenyl)ethylideneamino]pyridin-2-yl]ethanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
(Z)-1-(3,4-dimethylphenyl)-N-[6-[(Z)-1-(3,4-dimethylphenyl)ethylideneamino]pyridin-2-yl]ethanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-1-(3,4-dimethylphenyl)-N-[6-[(Z)-1-(3,4-dimethylphenyl)ethylideneamino]pyridin-2-yl]ethanimine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dimethylphenyl)ethylidene]acetohydrazide
- N-[1-(3,4-dimethylphenyl)ethylidene]-N-(2-pyridinyl)amine
Uniqueness
(Z)-1-(3,4-dimethylphenyl)-N-[6-[(Z)-1-(3,4-dimethylphenyl)ethylideneamino]pyridin-2-yl]ethanimine is unique due to its dual aromatic and pyridinyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H27N3 |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
(Z)-1-(3,4-dimethylphenyl)-N-[6-[(Z)-1-(3,4-dimethylphenyl)ethylideneamino]pyridin-2-yl]ethanimine |
InChI |
InChI=1S/C25H27N3/c1-16-10-12-22(14-18(16)3)20(5)26-24-8-7-9-25(28-24)27-21(6)23-13-11-17(2)19(4)15-23/h7-15H,1-6H3/b26-20-,27-21? |
InChI Key |
KEDNRWKAMBSKET-NSWADABFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\C2=NC(=CC=C2)N=C(C)C3=CC(=C(C=C3)C)C)/C)C |
SMILES |
CC1=C(C=C(C=C1)C(=NC2=NC(=CC=C2)N=C(C)C3=CC(=C(C=C3)C)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NC2=NC(=CC=C2)N=C(C)C3=CC(=C(C=C3)C)C)C)C |
Origin of Product |
United States |
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